molecular formula C26H26FN3O B10884347 {4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(2-fluorophenyl)methanone

{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(2-fluorophenyl)methanone

Cat. No.: B10884347
M. Wt: 415.5 g/mol
InChI Key: NBHHDLDLYXNJDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(2-FLUOROPHENYL)METHANONE is a complex organic compound that features a combination of carbazole, piperazine, and fluorophenyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(2-FLUOROPHENYL)METHANONE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety.

    Reduction: Reduction reactions can occur at the carbonyl group of the methanone moiety.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-3-carboxylic acid derivatives, while reduction may produce alcohol derivatives of the methanone moiety.

Scientific Research Applications

Chemistry

In chemistry, {4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(2-FLUOROPHENYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The combination of carbazole and piperazine moieties suggests possible applications in the development of new drugs with antimicrobial, anticancer, or neuroprotective properties .

Medicine

Medicinally, derivatives of this compound are investigated for their therapeutic potential. The fluorophenyl group is known to enhance the bioavailability and metabolic stability of drug candidates .

Industry

In industry, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its optoelectronic properties make it a valuable component in the field of materials science .

Mechanism of Action

The mechanism of action of {4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(2-FLUOROPHENYL)METHANONE involves interactions with various molecular targets. The carbazole moiety can intercalate with DNA, while the piperazine group may interact with neurotransmitter receptors. The fluorophenyl group enhances the compound’s ability to cross biological membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(2-FLUOROPHENYL)METHANONE lies in its combination of carbazole, piperazine, and fluorophenyl groups. This combination provides a versatile platform for the development of new materials and pharmaceuticals with enhanced properties.

Properties

Molecular Formula

C26H26FN3O

Molecular Weight

415.5 g/mol

IUPAC Name

[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]-(2-fluorophenyl)methanone

InChI

InChI=1S/C26H26FN3O/c1-2-30-24-10-6-4-7-20(24)22-17-19(11-12-25(22)30)18-28-13-15-29(16-14-28)26(31)21-8-3-5-9-23(21)27/h3-12,17H,2,13-16,18H2,1H3

InChI Key

NBHHDLDLYXNJDR-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C(=O)C4=CC=CC=C4F)C5=CC=CC=C51

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.